N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide
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Overview
Description
- This compound has potential applications in various fields due to its unique structure.
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide: is a synthetic compound with an intriguing structure. Let’s break it down:
Preparation Methods
Synthetic Routes: One approach involves nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol.
Reaction Conditions: These reactions typically occur under mild conditions.
Industrial Production: While specific industrial methods aren’t widely documented, laboratory-scale synthesis provides a foundation for further development.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Depending on the desired modifications, reagents like acids, bases, and transition metal catalysts are employed.
Major Products: These reactions yield derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: Explore its reactivity and design analogs for drug discovery.
Biology: Assess its impact on cellular processes.
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways influenced by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other [1,2,4]triazolo[4,3-a]quinoxalines.
Similar Compounds: Explore related structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives or other indole-based compounds.
Remember that further research and experimental validation are crucial to fully understand this compound’s potential
Properties
Molecular Formula |
C18H17N5O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H17N5O/c24-18(15-12-13-6-1-2-7-14(13)20-15)19-10-5-9-17-22-21-16-8-3-4-11-23(16)17/h1-4,6-8,11-12,20H,5,9-10H2,(H,19,24) |
InChI Key |
IYLSKPNAWCDXTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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